

# An In-depth Technical Guide to Methyl 5-(tert-butyl)isoxazole-3-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 5-(tert-butyl)isoxazole-3-carboxylate

Cat. No.: B1308706

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 5-(tert-butyl)isoxazole-3-carboxylate** is a heterocyclic compound belonging to the isoxazole class of molecules. The isoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthetic routes, and known biological activities of **Methyl 5-(tert-butyl)isoxazole-3-carboxylate** and its derivatives. The document highlights the role of the 5-(tert-butyl)isoxazole moiety as a pharmacophore in the development of kinase inhibitors, particularly for FMS-like tyrosine kinase-3 (FLT3), a crucial target in acute myeloid leukemia (AML). Detailed experimental protocols, data tables, and pathway diagrams are included to support further research and drug development efforts in this area.

## Molecular Structure and Physicochemical Properties

**Methyl 5-(tert-butyl)isoxazole-3-carboxylate** possesses a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A tert-butyl group is attached at the 5-position and a methyl carboxylate group at the 3-position of the isoxazole ring.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	Methyl 5-(tert-butyl)-1,2-oxazole-3-carboxylate	N/A
Synonyms	Methyl 5-(tert-butyl)isoxazole-3-carboxylate	N/A
CAS Number	517870-22-3	N/A
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>3</sub>	N/A
Molecular Weight	183.20 g/mol	N/A
Appearance	Predicted: White to off-white solid	N/A
Boiling Point	Predicted: 262.4±28.0 °C	N/A
Density	Predicted: 1.077±0.06 g/cm <sup>3</sup>	N/A
pKa	Predicted: -4.93±0.50	N/A

Note: The physicochemical properties listed above are predicted values from chemical databases, as extensive experimental data for this specific compound is not readily available in the public domain.

#### Predicted Spectroscopic Data:

While experimental spectra for **Methyl 5-(tert-butyl)isoxazole-3-carboxylate** are not available, the following are predicted characteristic peaks based on the analysis of structurally similar isoxazole derivatives.

Table 2: Predicted Spectroscopic Data

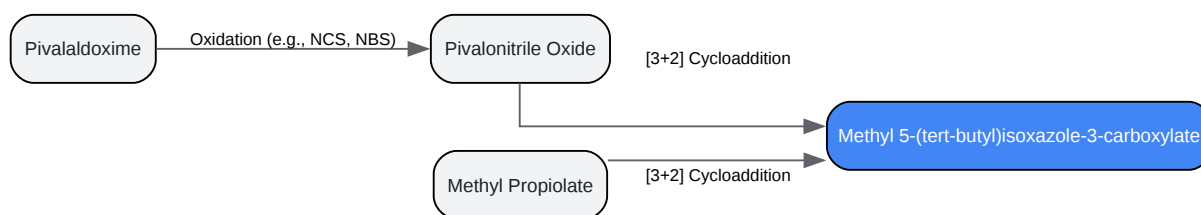
Spectroscopy	Predicted Peaks
$^1\text{H}$ NMR	* $\delta$ (ppm): ~1.4 (s, 9H, $\text{C}(\text{CH}_3)_3$ ), ~3.9 (s, 3H, $\text{OCH}_3$ ), ~6.5 (s, 1H, isoxazole-H)
$^{13}\text{C}$ NMR	* $\delta$ (ppm): ~28 ( $\text{C}(\text{CH}_3)_3$ ), ~33 ( $\text{C}(\text{CH}_3)_3$ ), ~52 ( $\text{OCH}_3$ ), ~105 (isoxazole C4), ~158 (isoxazole C3), ~162 ( $\text{C}=\text{O}$ ), ~175 (isoxazole C5)
FT-IR ( $\text{cm}^{-1}$ )	* $\nu$ : ~2970 (C-H, tert-butyl), ~1730 ( $\text{C}=\text{O}$ , ester), ~1600 ( $\text{C}=\text{N}$ , isoxazole), ~1450 ( $\text{C}=\text{C}$ , isoxazole), ~1150 (C-O, ester)
Mass Spec (m/z)	* $[\text{M}]^+$ : 183.0895 (calculated for $\text{C}_9\text{H}_{13}\text{NO}_3$ )

## Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of **Methyl 5-(tert-butyl)isoxazole-3-carboxylate** is not readily available in published literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of 3,5-disubstituted isoxazoles. One common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

## Proposed Synthetic Pathway

A potential synthesis could involve the reaction of pivalonitrile oxide with methyl propiolate. Pivalonitrile oxide can be generated in situ from pivalaldoxime by oxidation.



[Click to download full resolution via product page](#)

*Proposed synthesis of **Methyl 5-(tert-butyl)isoxazole-3-carboxylate**.*

## General Experimental Protocol (Adapted)

- **Generation of Pivalonitrile Oxide:** To a solution of pivalaldoxime in a suitable solvent (e.g., dichloromethane or chloroform), an oxidizing agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) is added portion-wise at 0 °C. The reaction is stirred for a specified time to generate the nitrile oxide in situ.
- **Cycloaddition Reaction:** To the solution containing the in situ generated pivalonitrile oxide, methyl propiolate is added, followed by a base (e.g., triethylamine) to facilitate the cycloaddition reaction. The reaction mixture is typically stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired **Methyl 5-(tert-butyl)isoxazole-3-carboxylate**.

## Biological Activity and Applications in Drug Development

The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.<sup>[1]</sup>

### Inhibition of FMS-like Tyrosine Kinase-3 (FLT3)

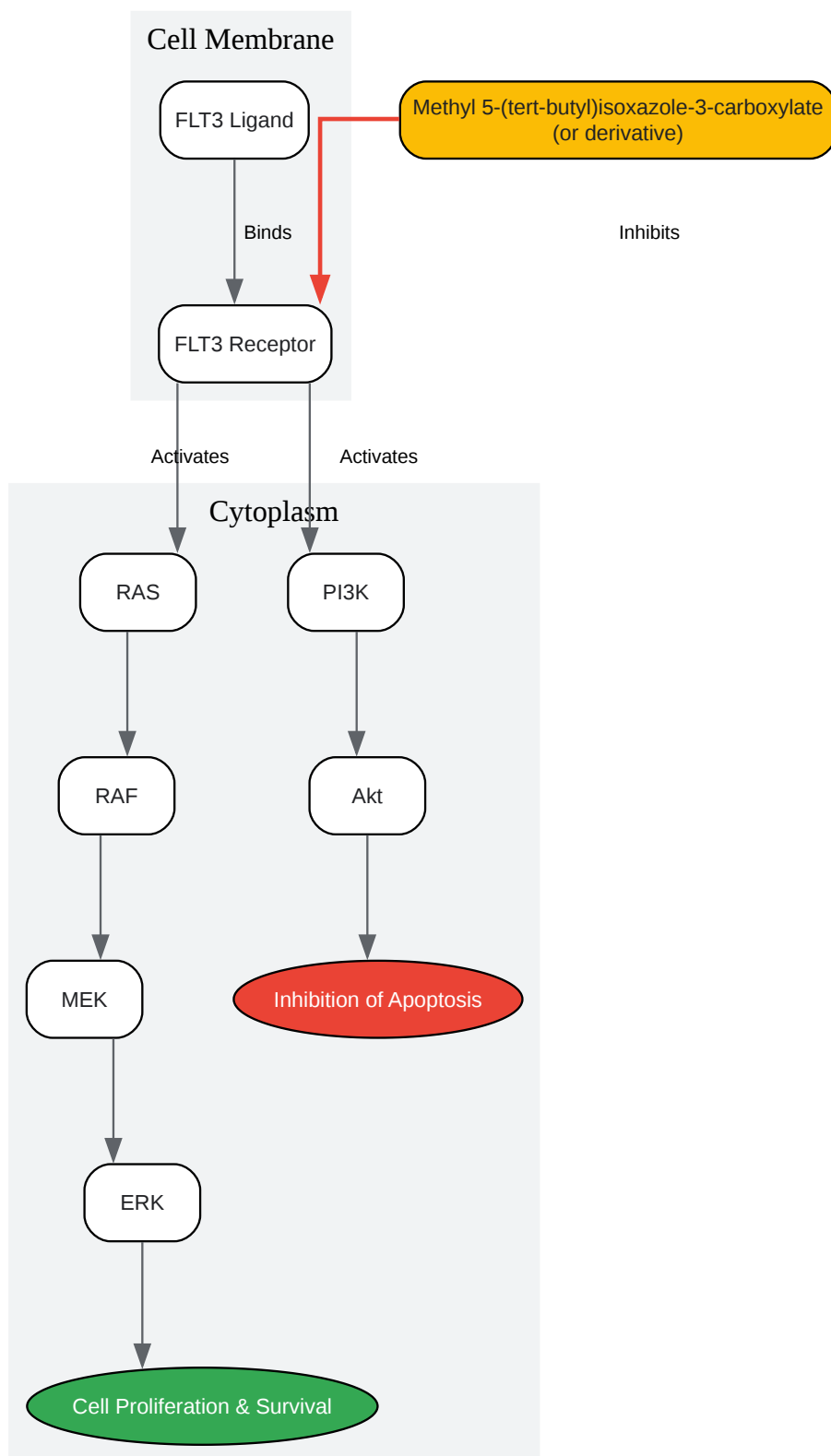
A significant body of research has highlighted the role of compounds containing the N-(5-tert-butyl-isoxazol-3-yl) moiety as potent and selective inhibitors of FMS-like tyrosine kinase-3 (FLT3).<sup>[2][3]</sup> FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.

Derivatives of 5-(tert-butyl)isoxazole have been shown to inhibit the kinase activity of both wild-type and mutated FLT3, leading to the suppression of downstream signaling pathways and subsequent induction of apoptosis in AML cells.<sup>[4]</sup>

## Signaling Pathway of FLT3 Inhibition

The binding of the FLT3 ligand to the FLT3 receptor on the cell surface induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.

Inhibitors containing the 5-(tert-butyl)isoxazole scaffold act by competing with ATP for binding to the kinase domain of FLT3, thereby preventing its autophosphorylation and the activation of downstream signaling. This blockade of pro-survival signals ultimately leads to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.

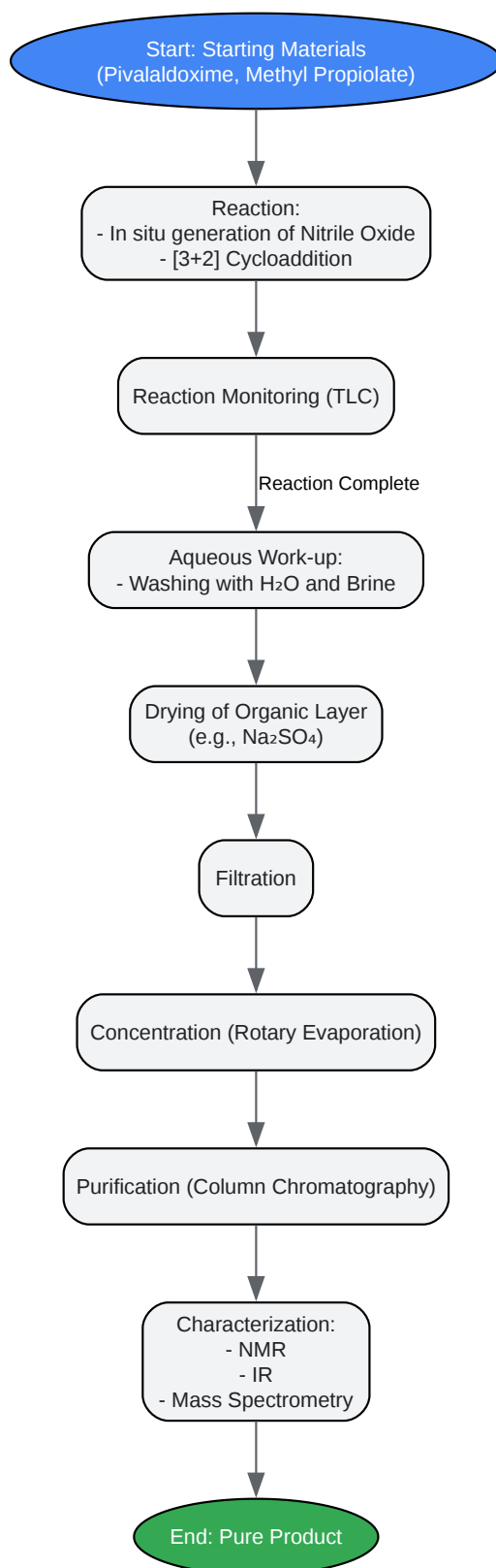


[Click to download full resolution via product page](#)

*Simplified FLT3 signaling pathway and the inhibitory action of 5-(tert-butyl)isoxazole derivatives.*

## Experimental Workflows

### General Workflow for Synthesis and Purification



[Click to download full resolution via product page](#)

*General experimental workflow for the synthesis and purification of isoxazole derivatives.*



## Conclusion

**Methyl 5-(tert-butyl)isoxazole-3-carboxylate** represents an interesting scaffold for further investigation in the field of drug discovery. While detailed experimental data for this specific molecule is limited, the known biological activities of structurally related compounds, particularly as potent FLT3 inhibitors, provide a strong rationale for its synthesis and evaluation. The synthetic strategies and workflows outlined in this guide offer a starting point for researchers to produce this compound and explore its therapeutic potential. Further studies are warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its biological mechanism of action in relevant disease models.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-(tert-butyl)isoxazole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1308706#molecular-structure-of-methyl-5-tert-butyl-isoxazole-3-carboxylate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)